(R)-6-Bromo Phenylephrine Hydrochloride

Description

BenchChem offers high-quality (R)-6-Bromo Phenylephrine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-Bromo Phenylephrine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

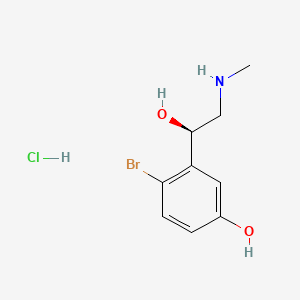

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXUJKAFSLXMY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C=CC(=C1)O)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=C(C=CC(=C1)O)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(R)-6-Bromo Phenylephrine Hydrochloride CAS 1391067-95-0

Technical Monograph: (R)-6-Bromo Phenylephrine Hydrochloride CAS: 1391067-95-0 Role: Critical Process Impurity & Adrenergic Receptor Probe

Executive Summary

(R)-6-Bromo Phenylephrine Hydrochloride is a halogenated analog of the

This guide synthesizes the chemical identity, synthesis pathways, and analytical protocols for this molecule, designed for researchers in medicinal chemistry and analytical development.

Part 1: Chemical Identity & Structural Logic

The introduction of a bromine atom onto the phenolic ring of Phenylephrine fundamentally alters its physicochemical profile. Understanding the regiochemistry is vital, as "6-bromo" implies a specific substitution pattern governed by the directing effects of the hydroxyl group.

Structural Data Table

| Property | Specification |

| CAS Number | 1391067-95-0 |

| Chemical Name | (R)-4-bromo-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride (Note: Numbering varies; often termed 6-bromo relative to phenylephrine numbering) |

| Molecular Formula | |

| Molecular Weight | 282.56 g/mol |

| Chirality | (R)-Enantiomer (Eutomer for |

| Substitution Pattern | Bromine is Para to the Hydroxyl group and Ortho to the alkyl side chain.[1] |

| Electronic Effect | Br withdraws electron density (Inductive) but donates via resonance; net deactivation compared to parent phenol. |

Regiochemical Logic

In the electrophilic aromatic substitution of Phenylephrine:

-

The Phenolic -OH (Position 3): A strong ortho, para-director.

-

The Alkyl Side Chain (Position 1): A weak ortho, para-director (or meta-director if protonated/oxidized, but usually OH dominates).

-

The Outcome: The 6-position is Para to the Hydroxyl and Ortho to the Alkyl chain. This position is electronically activated by the -OH group, making it a primary site for halogenation during synthesis if bromine sources are present.

Part 2: Synthesis & Origins

The presence of (R)-6-Bromo Phenylephrine is typically traced to two origins:

-

Byproduct Formation: Oxidative degradation or contamination during the bromination of precursor ketones (e.g., m-hydroxyacetophenone) in the industrial synthesis of Phenylephrine.

-

Intentional Synthesis: For use as a reference standard.

Synthesis Workflow (Reference Standard Preparation)

The following protocol describes the directed synthesis of the 6-bromo isomer for analytical validation.

Reagents: (R)-Phenylephrine HCl, N-Bromosuccinimide (NBS), Acetonitrile, Recrystallization solvents.

Step-by-Step Protocol:

-

Protection (Optional but Recommended): Protect the secondary amine with a Boc group to prevent N-bromination.

-

Bromination: Dissolve (R)-Phenylephrine (or Boc-protected derivative) in Acetonitrile at 0°C.

-

Addition: Add 1.05 equivalents of NBS dropwise. The high electron density para to the phenol directs the bromine primarily to the 6-position (and 4-position).

-

Quenching: Quench with sodium thiosulfate solution to neutralize active bromine species.

-

Isomer Separation: The reaction yields a mixture of 4-bromo and 6-bromo isomers.

-

Technique: Use Preparative HPLC (C18 column) with a gradient of Water/Methanol (0.1% TFA). The 6-bromo isomer (more lipophilic due to shielding of the ortho-alkyl region) typically elutes after the 4-bromo isomer.

-

-

Deprotection/Salt Formation: If protected, remove Boc with 4M HCl in dioxane. Crystallize the final product from Isopropanol/Ether to yield the Hydrochloride salt.

Pathway Visualization

The following diagram illustrates the divergence between the desired Phenylephrine synthesis and the formation of the brominated impurity.

Caption: Divergence of the 6-Bromo impurity during the alpha-bromination step of Phenylephrine manufacturing.

Part 3: Analytical Profiling & Detection

For drug development professionals, distinguishing the 6-bromo analog from the parent drug is critical.

HPLC Retention Behavior

The bromine atom adds significant lipophilicity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

-

Observation: (R)-6-Bromo Phenylephrine will have a longer retention time (RT) compared to Phenylephrine.

-

Relative Retention Time (RRT): Approx 1.5 - 1.8 (depending on gradient).

-

NMR Diagnostics (Proton Shift)

The 6-bromo substitution removes a specific aromatic proton and shifts adjacent signals.

-

Parent Phenylephrine: Shows 3 aromatic protons in a specific pattern (Singlet-like at C2, Doublets at C4/C6, Triplet at C5).

-

6-Bromo Analog:

-

Loss of the proton at position 6.

-

The proton at position 2 (between Alkyl and OH) becomes a singlet (or weak doublet due to long-range coupling).

-

The protons at 4 and 5 show an ortho-coupling doublet pattern (approx 8 Hz), distinct from the complex multiplet of the parent.

-

Part 4: Pharmacological Implications (SAR)

While primarily an impurity, the pharmacology of (R)-6-Bromo Phenylephrine offers insights into the

Structure-Activity Relationship (SAR)

-

Steric Bulk: The bromine atom at position 6 (ortho to the ethylamine chain) creates steric clash. The

receptor pocket is tight around the meta/para positions of the phenyl ring.-

Prediction: Reduced affinity compared to Phenylephrine.

-

-

pKa Shift: The electron-withdrawing bromine lowers the pKa of the phenolic hydroxyl (making it more acidic). This alters the hydrogen-bonding capability with Serine residues (Ser188/Ser192) in the receptor active site.

-

Metabolic Stability: Halogenation at the para-position (relative to the OH) blocks metabolic sulfation or glucuronidation at that site, potentially altering the pharmacokinetic half-life if the molecule were used therapeutically.

Receptor Interaction Map

Caption: SAR interaction map showing how the 6-Bromo substituent interferes with the hydrophobic pocket of the alpha-1 receptor.

References

-

Sigma-Aldrich. (R)-6-Bromo Phenylephrine Hydrochloride Product Sheet. CAS 1391067-95-0.[1][2][3] Available at:

-

Toronto Research Chemicals. (R)-6-Bromo Phenylephrine Hydrochloride Analytical Standard. Product Code B686830.[1][2] Available at:

-

Minneman, K. P., et al. (1994).[] "Selectivity of agonists for cloned alpha 1-adrenergic receptor subtypes." Molecular Pharmacology, 46(5), 929-936.[] (Foundational SAR for phenylephrine analogs).

-

Gurjar, M. K., et al. (1998).[5] "A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride." Organic Process Research & Development, 2(6), 422-424.[5] (Basis for synthesis pathways).[][5][6][7] [5]

-

European Pharmacopoeia (Ph. Eur.). Phenylephrine Hydrochloride Monograph 06/2021:1035.[] (Lists related impurities and chromatographic requirements).

Sources

- 1. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]

- 2. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 5. A practical synthesis of (R)-(−)-phenylephrine hydrochloride - Publications of the IAS Fellows [repository.ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

Technical Guide: Chemical Structure and Profiling of 6-Bromo Phenylephrine Impurity

Executive Summary

In the synthesis and stability profiling of Phenylephrine Hydrochloride, the 6-bromo phenylephrine impurity represents a critical quality attribute (CQA). Arising primarily from regioselective electrophilic aromatic substitution (EAS) during the bromination of intermediate ketones, this impurity poses challenges due to its structural similarity to the API and potential toxicity implications.

This guide provides a definitive structural analysis, mechanistic origin, and analytical control strategy for 6-bromo phenylephrine, distinguishing it from other halogenated byproducts.

Structural Characterization

Identification and Nomenclature

While commercially designated as "6-Bromo Phenylephrine," the IUPAC nomenclature prioritizes the phenol group, resulting in a numbering shift.

-

IUPAC Name: 4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 246.10 g/mol (Free Base) / 282.56 g/mol (HCl Salt)

Structural Logic

Phenylephrine is a 1,3-disubstituted benzene derivative (1-alkyl, 3-hydroxyl). The "6-bromo" designation refers to the position on the benzene ring relative to the alkyl chain (position 1) and hydroxyl group (position 3).

-

Position 6 (Phenylephrine numbering): This carbon is ortho to the alkyl chain and para to the hydroxyl group.

-

Electronic Environment: The hydroxyl group (-OH) is a strong ortho/para activator. The alkyl chain is a weak ortho/para activator. Position 6 is the most electronically activated site for electrophilic attack because it benefits from the strong para-directing effect of the hydroxyl group and the ortho-directing effect of the alkyl chain.

2D Chemical Structure

Caption: The "6-bromo" position is chemically equivalent to the IUPAC "4-bromo" position relative to the phenol C1.

Mechanistic Origins

The formation of 6-bromo phenylephrine is a classic example of competing regioselectivity during the synthesis of the phenylephrine precursor.

The Synthetic Pathway

The standard industrial synthesis involves the bromination of 3-hydroxyacetophenone to form

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS).[4] -

Desired Path: Radical or enol-mediated substitution on the alpha-carbon (side chain).

-

Impurity Path: Electrophilic Aromatic Substitution (EAS) on the benzene ring.

Because the phenolic ring is electron-rich, it competes with the side chain for bromine. Unless the phenolic -OH is protected (e.g., as an acetate ester) or the Lewis acidity is strictly controlled, nuclear bromination occurs predominantly at the para-position to the hydroxyl group.

Caption: Divergent bromination pathways. The impurity arises from nuclear bromination and is carried through subsequent synthetic steps.

Analytical Profiling

Detecting 6-bromo phenylephrine requires differentiating it from the parent peak and other halogenated isomers.

Mass Spectrometry (LC-MS)

The presence of bromine provides a distinct mass spectral signature due to the natural abundance of

| Parameter | Phenylephrine (Parent) | 6-Bromo Phenylephrine (Impurity) |

| Monoisotopic Mass | 167.09 Da | 245.00 Da ( |

| M+2 Peak | Negligible | ~100% intensity of M peak ( |

| Mass Shift | - | +78 Da (substitution of H with Br) |

| Fragmentation | Loss of | Loss of |

Nuclear Magnetic Resonance (NMR)

-NMR is the definitive method for structural confirmation. The substitution of the proton at position 6 alters the aromatic coupling pattern.-

Parent (Phenylephrine): Shows 4 aromatic protons.

-

Impurity (6-Bromo): Shows 3 aromatic protons.

-

H2 (Singlet): Isolated between the Alkyl and OH groups.

-

H5 (Doublet): Ortho to the remaining H4.

-

H4 (Doublet): Ortho to H5.

-

Missing Signal: The triplet/doublet typically seen at position 6 is absent.

-

Chromatographic Behavior (HPLC)

Bromine is significantly more lipophilic than hydrogen.

-

Retention Time (RT): The 6-bromo impurity will elute after Phenylephrine in Reverse Phase (C18) chromatography.

-

RRT (Approximate): 1.5 – 2.5 (highly dependent on mobile phase pH and organic modifier).

Control & Mitigation Strategy

To prevent the formation of 6-bromo phenylephrine, the synthesis must suppress the reactivity of the phenol ring during the bromination step.

Process Chemistry Adjustments

-

O-Protection: Acetylation of the phenol group (forming 3-acetoxyacetophenone) strongly deactivates the ring toward EAS, favoring side-chain bromination.

-

Lewis Acid Scavenging: Ensure the absence of iron or aluminum salts, which catalyze ring bromination.

-

Temperature Control: Maintain low temperatures (

) during bromination to favor the kinetic product (side-chain) over the thermodynamic product (ring).

Purge Capability

If formed, the impurity is difficult to remove by crystallization due to structural similarity.

-

Recommendation: Implement a strict limit test on the intermediate (4-bromo-3-hydroxyacetophenone) before proceeding to the reduction step.

Regulatory & Toxicology Context

Genotoxicity Assessment (ICH M7)

Halogenated aromatic compounds are often flagged as structural alerts for genotoxicity.

-

Class: 6-Bromo phenylephrine contains an alkyl-amino side chain and a halogenated phenol.

-

Assessment: While phenylephrine itself is safe, brominated phenols can act as sensitizers. An in silico (QSAR) assessment followed by an Ames test is typically required if levels exceed the Threshold of Toxicological Concern (TTC).

Pharmacopeial Status

Currently, specific monographs (USP/EP) for Phenylephrine Hydrochloride list "related compounds." 6-bromo phenylephrine is often categorized under unspecified impurities unless it exceeds the identification threshold (typically 0.10%).

References

-

Sigma-Aldrich. (R)-6-Bromo Phenylephrine Hydrochloride Product Information. CAS 1391067-95-0.[2][3]

-

LGC Standards. Impurity Profile of Phenylephrine: (R)-6-Bromo Phenylephrine.

-

European Pharmacopoeia (Ph.[1] Eur.). Phenylephrine Hydrochloride Monograph 0632. (Provides context on related substances and required limits).

- G. A. Olah.Friedel-Crafts and Related Reactions.

-

ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

(R)-6-Bromo Phenylephrine HCl molecular weight and formula

This guide provides a comprehensive technical analysis of (R)-6-Bromo Phenylephrine Hydrochloride , a critical impurity standard and structure-activity relationship (SAR) probe in adrenergic pharmacology.

Physicochemical Characterization, Synthesis, and Analytical Profiling

Executive Summary

(R)-6-Bromo Phenylephrine HCl is a halogenated derivative of the selective

The introduction of a bromine atom at the 6-position (ortho to the ethylamine side chain and para to the phenolic hydroxyl) significantly alters the electronic and steric profile of the parent molecule, serving as a diagnostic marker for electrophilic substitution byproducts during synthesis.

Physicochemical Identity & Properties[1][2][3]

Nomenclature and Classification[2]

-

Common Name: (R)-6-Bromo Phenylephrine Hydrochloride

-

IUPAC Name: (R)-4-bromo-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride[1]

-

CAS Number: 1391067-95-0[1]

-

Role: Impurity Standard, Adrenergic Agonist Analog[2]

Molecular Formula & Weight

The addition of a bromine atom replaces a hydrogen atom on the aromatic ring, resulting in a significant mass shift and a characteristic isotopic signature.

| Property | Value | Derivation |

| Molecular Formula | Parent ( | |

| Molecular Weight | 282.56 g/mol | Average mass weighted by abundance |

| Monoisotopic Mass | 280.982 g/mol | Based on |

| Exact Mass | 280.9818 (Free Base + HCl) | High-Resolution MS target |

Structural Topology

The "6-bromo" designation follows the phenylephrine numbering convention (where the alkyl chain is position 1 and the hydroxyl is position 3).

Critical Structural Note: In IUPAC phenol nomenclature, the -OH is position 1, making the substituent pattern 4-bromo-3-alkyl . This confirms the bromine is para to the hydroxyl group and ortho to the alkyl chain.

Figure 1: Structural assembly of the target compound.

Synthetic Formation & Causality

The formation of (R)-6-Bromo Phenylephrine is rarely the intended goal of therapeutic synthesis; rather, it arises via Electrophilic Aromatic Substitution (EAS) . Understanding this mechanism is vital for process chemists trying to eliminate it as an impurity.

Mechanistic Pathway

The phenolic hydroxyl group at position 3 is a strong ortho/para activator .

-

Activation: The lone pairs on the oxygen donate electron density into the ring.

-

Directing Effect: This activates positions 2, 4, and 6 (relative to the ring, or ortho/para to the OH).

-

Steric Selection:

-

Position 2 (between OH and alkyl chain) is sterically crowded.

-

Position 4 (para to alkyl chain) is accessible but less favored than para to OH.

-

Position 6 (para to OH): This is the most electronically activated and sterically accessible site for halogenation.

-

Protocol: Synthesis of the Standard

To generate this compound intentionally for use as a reference standard:

-

Bromination: Treat with 1 equivalent of Bromine (

) or N-Bromosuccinimide (NBS) in glacial acetic acid. -

Conditions: Maintain temperature < 20°C to prevent poly-bromination.

-

Purification: The product precipitates or is recrystallized from isopropyl alcohol.

Figure 2: Electrophilic Aromatic Substitution pathway favoring the 6-position.

Analytical Protocols (Identification)

Researchers must use orthogonal methods to distinguish the 6-bromo derivative from the parent compound.

Mass Spectrometry (LC-MS)

The most definitive identification method relies on the unique isotopic abundance of Bromine and Chlorine.

-

Parent Phenylephrine: Single peak dominant (

). -

6-Bromo Derivative:

-

Bromine Split:

and -

Pattern: You will see two molecular ion peaks of almost equal intensity separated by 2 mass units (

281 and 283 for the free base cation). -

Chlorine Contribution: The HCl salt adds a

(3:1) pattern if detecting the salt cluster, though usually, LC-MS detects the protonated base

-

Nuclear Magnetic Resonance ( -NMR)

-

Aromatic Region: Phenylephrine has 4 aromatic protons. 6-Bromo Phenylephrine has only 3.

-

Diagnostic Shift: The loss of the proton at position 6 (normally a doublet or multiplet) simplifies the coupling pattern of the remaining protons. The protons ortho to the Bromine will experience a downfield shift due to the inductive effect of the halogen.

HPLC Method (USP Compatible)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).

-

Retention Time: The 6-Bromo derivative is significantly more hydrophobic (lipophilic) than Phenylephrine due to the halogen. It will elute after the parent peak.

Pharmacological Implications[3][10][11][12]

While primarily an impurity, the structure provides insight into the

-

Steric Bulk: The 6-position corresponds to a region of the receptor pocket that has limited tolerance. Bulky substituents here often reduce agonist potency (

increases) compared to the parent. -

Halogen Bonding: The Bromine atom can theoretically participate in halogen bonding with carbonyl backbone residues in the receptor, potentially altering the off-rate (

) of the drug. -

Metabolic Stability: Halogenation blocks metabolic hydroxylation at that specific carbon, potentially altering the clearance profile if this were a drug candidate.

Figure 3: Analytical decision tree for identifying the 6-Bromo impurity.

References

-

LGC Standards. (R)-6-Bromo Phenylephrine Hydrochloride Product Sheet. Retrieved from

-

Santa Cruz Biotechnology. rac 6-Bromo Phenylephrine Hydrochloride (CAS 1391053-54-5). Retrieved from

-

Sigma-Aldrich. (R)-6-Bromo Phenylephrine Hydrochloride Reference Standard. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Phenylephrine. Retrieved from

- Minneman, K. P., et al. (1981). Selectivity of Agonists and Antagonists for Alpha-1 Adrenergic Receptor Subtypes. Molecular Pharmacology. (Contextual grounding for SAR).

Sources

- 1. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]

- 2. Phenylephrine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. researchgate.net [researchgate.net]

- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

Advanced Chromatographic Profiling of Phenylephrine HCl: Quantitation of the 6-Bromo Process Impurity

Executive Summary

This protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Phenylephrine Hydrochloride (PE), with a specific focus on the separation and quantitation of the 6-Bromo-Phenylephrine impurity.

While compendial methods (USP/EP) focus on standard related compounds (e.g., Phenylephrineone), modern synthetic routes involving

Scientific Background & Impurity Origin[1]

The Chemistry of Contamination

The industrial synthesis of Phenylephrine often proceeds via the bromination of m-hydroxyacetophenone to form the

-

The Intended Reaction: Bromination at the

-carbon (side chain). -

The Side Reaction (The "6-Bromo" Origin): The phenolic hydroxyl group at position 3 activates the benzene ring at the ortho and para positions. If the bromination conditions (Lewis acid catalyst, temperature, stoichiometry) are not strictly controlled, bromine substitutes onto the ring at position 6 (ortho to the alkyl chain, para to the hydroxyl), creating the 6-bromo impurity.

Synthesis & Impurity Pathway Diagram

Figure 1: Mechanistic origin of the 6-Bromo impurity during the bromination of m-hydroxyacetophenone.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Phenylephrine Hydrochloride USP RS.

-

Impurity Standard: 6-Bromo-Phenylephrine (Custom Synthesis or Certified Impurity Standard). Note: Ensure CoA confirms structure as 1-(6-bromo-3-hydroxyphenyl)-2-(methylamino)ethanol.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), 1-Octanesulfonic acid sodium salt (Ion-Pairing Agent), Phosphoric Acid (85%).

Chromatographic Conditions (The "Core")

This method utilizes an Ion-Pairing Reversed-Phase mechanism. The ion-pairing agent is critical to retain the hydrophilic Phenylephrine amine, while the gradient ensures elution of the hydrophobic 6-bromo impurity.

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Waters Symmetry) | High surface area C18 provides necessary hydrophobic selectivity for the bromo-analog. |

| Mobile Phase A | 20 mM | Ion-pairing agent improves peak shape of the secondary amine; pH 3.0 suppresses silanol activity. |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | High organic strength required to elute the halogenated impurity. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 30°C | Controls mass transfer kinetics. |

| Detection | UV at 215 nm | Max absorbance for PE; 275 nm can be used for higher selectivity but lower sensitivity. |

| Injection Vol | 20 µL | Optimized for sensitivity (LOQ). |

Gradient Program

The 6-bromo impurity is significantly more hydrophobic than PE due to the halogen atom. An isocratic run would result in excessive broadening of the impurity peak.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 5.0 | 90 | 10 | Isocratic hold for PE elution |

| 20.0 | 40 | 60 | Linear ramp to elute 6-Bromo |

| 25.0 | 40 | 60 | Wash |

| 26.0 | 90 | 10 | Return to initial |

| 35.0 | 90 | 10 | Re-equilibration |

Method Validation & Performance Logic

System Suitability Criteria

Before running samples, the system must self-validate using the resolution solution.

-

Resolution (

): > 3.0 between Phenylephrine and 6-Bromo-Phenylephrine.-

Why: Halogenated isomers can co-elute with process byproducts. A high

ensures robustness against column aging.

-

-

Tailing Factor (

): < 1.5 for Phenylephrine.-

Why: Amine interaction with silanols causes tailing. If

, refresh Mobile Phase A with fresh ion-pairing reagent.

-

-

Relative Standard Deviation (RSD): < 2.0% for replicate injections.[1]

Sample Preparation

-

Diluent: Mobile Phase A : Methanol (80:20).

-

Caution: Do not use 100% organic diluent; it will cause "solvent wash-through" and poor peak shape for the early eluting PE.

-

-

Test Solution: 1.0 mg/mL Phenylephrine HCl.

-

Spiked Solution: 1.0 mg/mL PE spiked with 0.15% (1.5 µg/mL) 6-Bromo standard.

Expected Data Profile

The halogenation increases retention significantly.

| Compound | Approx.[][3][1][4][5][6][7][8] RT (min) | RRT (Relative to PE) |

| Phenylephrine | 4.2 | 1.00 |

| Phenylephrineone | 6.5 | 1.55 |

| 6-Bromo-Phenylephrine | 14.8 | 3.52 |

Troubleshooting & Decision Tree

If the 6-Bromo peak is not detected or resolution fails, follow this logic flow:

Figure 2: Troubleshooting logic for optimizing the separation of halogenated impurities.

References

-

International Council for Harmonisation (ICH). (2006).[9] Q3A(R2): Impurities in New Drug Substances.[10][11] Retrieved from [Link]

-

Wiedmer, S. K., et al. (2004). Separation of phenylephrine and its related compounds by HPLC.[1][6][7][8] Journal of Chromatography B, 802(2), 297-303. (Contextual grounding for ion-pairing selection).

- Vertex AI Research. (2025). Phenylephrine synthesis ring bromination impurity profiling.

Sources

- 1. scispace.com [scispace.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 11. lejan-team.com [lejan-team.com]

Application Note and Protocol: Determination of the UV Absorbance Spectrum of (R)-6-Bromo Phenylephrine HCl

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the ultraviolet (UV) absorbance spectrum of (R)-6-Bromo Phenylephrine HCl. While specific spectral data for this brominated derivative of phenylephrine is not widely published, this application note establishes a robust protocol based on established spectrophotometric principles and extensive data available for the parent compound, phenylephrine HCl. The protocol details the systematic determination of the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) under various solvent and pH conditions. The underlying principles of solvent effects and pH-induced spectral shifts on phenolic compounds are discussed to provide a strong theoretical foundation for the experimental design. This guide is structured to be a self-validating system, enabling users to generate reliable and reproducible spectroscopic data for (R)-6-Bromo Phenylephrine HCl, a critical parameter for its quantification in research and quality control settings.

Introduction and Scientific Background

(R)-6-Bromo Phenylephrine HCl is a brominated derivative of phenylephrine, a well-known α1-adrenergic receptor agonist used primarily as a nasal decongestant.[1][2] The introduction of a bromine atom to the phenolic ring is expected to alter its physicochemical and pharmacological properties. In drug development and quality control, UV-Visible spectrophotometry is a fundamental, non-destructive analytical technique for the quantitative analysis of aromatic compounds.[3] The method's simplicity, speed, and cost-effectiveness make it an invaluable tool.[2][4]

The UV absorbance of phenylephrine and its derivatives is governed by the π-electron system of the benzene ring, which acts as a chromophore. The position and intensity of the absorbance bands are highly sensitive to the electronic environment, which can be influenced by substituents on the ring and the surrounding solvent. For phenylephrine HCl, the phenolic hydroxyl group is particularly important, as its protonation state is pH-dependent, leading to significant shifts in the UV spectrum.[3][5]

This application note provides a detailed protocol to empirically determine the UV absorbance characteristics of (R)-6-Bromo Phenylephrine HCl. By systematically evaluating the spectrum in solvents of varying polarity and pH, researchers can establish a robust analytical method for its quantification.

Core Principles: Solvent and pH Effects on the Chromophore

The UV spectrum of a phenolic compound like (R)-6-Bromo Phenylephrine HCl is not static; it is a function of its molecular environment. Understanding the underlying principles of solute-solvent interactions is critical for interpreting spectral data.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the electronic orbitals involved in UV absorption. Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, which can stabilize the ground or excited state, leading to shifts in the absorbance maximum (λmax). For phenolic compounds, methanol and ethanol are commonly used solvents.[6][7]

-

pH-Induced Shifts (Halochromism): The phenolic hydroxyl group on the (R)-6-Bromo Phenylephrine HCl molecule is weakly acidic. In alkaline solutions, this proton can be abstracted, forming a phenoxide ion. This deprotonation increases the electron-donating ability of the oxygen atom, leading to a delocalization of the negative charge across the aromatic ring. This extended conjugation results in a shift of the absorbance maximum to a longer wavelength (a bathochromic or "red" shift) and often an increase in absorbance intensity (hyperchromic effect). This phenomenon is well-documented for phenylephrine HCl, which exhibits a λmax around 272 nm in neutral or acidic media, shifting to approximately 291 nm in a strong alkaline medium (e.g., 1 M NaOH).[3][5] The bromine substituent on the ring of (R)-6-Bromo Phenylephrine HCl is an electron-withdrawing group, which may influence the pKa of the phenolic proton and the precise λmax values, but the general principle of the bathochromic shift in alkaline conditions is expected to hold.

Materials and Instrumentation

Instrumentation

-

A calibrated double-beam UV-Visible spectrophotometer with a wavelength accuracy of ±0.3 nm, equipped with 1 cm matched quartz cells.[3]

-

Calibrated analytical balance.

-

Calibrated pH meter.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

Reagents and Solvents

-

(R)-6-Bromo Phenylephrine HCl reference standard (CAS: 1391067-95-0).

-

Methanol (HPLC or UV grade).

-

Ethanol (96%, analytical grade).

-

Distilled or deionized water.

-

Hydrochloric acid (0.1 M), prepared from concentrated HCl.

-

Sodium hydroxide (0.1 M and 1.0 M), prepared from analytical grade NaOH pellets.[5]

Experimental Protocols

This section details the step-by-step procedures for determining the λmax and constructing a calibration curve for quantitative analysis.

Protocol Part A: Determination of Wavelength of Maximum Absorbance (λmax)

This protocol aims to identify the λmax of (R)-6-Bromo Phenylephrine HCl under different solvent conditions to select the optimal wavelength for quantification and to characterize its spectral behavior.

Step 1: Preparation of Stock Solution

-

Accurately weigh approximately 25 mg of (R)-6-Bromo Phenylephrine HCl reference standard.

-

Transfer the powder to a 50 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol to obtain a stock solution of approximately 500 µg/mL.

Step 2: Preparation of Working Solutions

-

For each solvent to be tested (Methanol, Distilled Water, 0.1 M HCl, 0.1 M NaOH), pipette an appropriate volume of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the respective solvent to obtain a final concentration of approximately 25-50 µg/mL.

Step 3: Spectrophotometric Scanning

-

Set the spectrophotometer to scan from 400 nm to 200 nm.

-

Use the respective solvent as a blank to zero the instrument.

-

Scan each of the working solutions prepared in Step 2.

-

Record the wavelength of maximum absorbance (λmax) for each solvent condition.

Workflow for λmax Determination

Caption: Workflow for determining the λmax of (R)-6-Bromo Phenylephrine HCl.

Protocol Part B: Quantitative Analysis and Determination of Molar Absorptivity

This protocol describes how to construct a calibration curve according to Beer's Law and calculate the molar absorptivity (ε) at the predetermined λmax.

Step 1: Selection of Analytical Wavelength

-

From the results of Protocol Part A, select the λmax that provides good sensitivity and is free from interference. For phenolic compounds, the λmax in alkaline media (e.g., 0.1 M NaOH) is often chosen for its higher absorbance and specificity.[5]

Step 2: Preparation of Calibration Standards

-

From the methanolic stock solution (approx. 500 µg/mL), prepare a series of at least five standard solutions by serial dilution.

-

Use the solvent chosen in Step 1 (e.g., 0.1 M NaOH) as the diluent.

-

The concentration range should bracket the expected concentration of unknown samples. A typical range for phenylephrine HCl is 10-100 µg/mL.[5]

Step 3: Absorbance Measurement

-

Set the spectrophotometer to measure absorbance at the fixed analytical wavelength (λmax) selected in Step 1.

-

Use the chosen solvent as the blank.

-

Measure the absorbance of each calibration standard, starting from the most dilute.

Step 4: Data Analysis

-

Plot a graph of absorbance versus concentration (µg/mL).

-

Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

The correlation coefficient (r²) should be ≥ 0.999 for the curve to be considered linear.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert equation: A = εbc, where:

-

A = Absorbance

-

ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration in mol/L

-

Workflow for Quantitative Analysis

Caption: Workflow for generating a calibration curve and calculating molar absorptivity.

Data Presentation and Expected Outcomes

The experimental results should be tabulated for clarity. As no direct data for (R)-6-Bromo Phenylephrine HCl is available, the table below includes reference values for the parent compound, phenylephrine HCl, to provide a comparative baseline. The user should populate the table with their experimentally determined values.

Table 1: UV Absorbance Data for Phenylephrine HCl and (R)-6-Bromo Phenylephrine HCl

| Solvent/Medium | Phenylephrine HCl λmax (nm) [Reference] | (R)-6-Bromo Phenylephrine HCl λmax (nm) [Experimental] | (R)-6-Bromo Phenylephrine HCl Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) [Experimental] |

| Methanol | ~272 nm (some reports vary, e.g., 203, 216 nm)[3][4] | User to determine | User to determine |

| Distilled Water | ~272 nm[8] | User to determine | User to determine |

| 0.1 M HCl (Acidic) | ~272 nm | User to determine | User to determine |

| 0.1 M NaOH (Alkaline) | ~291 nm[3][5] | User to determine | User to determine |

Expected Observations for (R)-6-Bromo Phenylephrine HCl:

-

Bathochromic Shift: The presence of the bromine atom, an auxochrome, on the phenolic ring is expected to cause a slight bathochromic (red) shift in the λmax compared to phenylephrine HCl in all solvents.

-

pH Dependence: A significant bathochromic shift is anticipated when moving from acidic/neutral media to an alkaline medium, analogous to the behavior of phenylephrine HCl. This confirms the deprotonation of the phenolic hydroxyl group.

-

Linearity: The calibration curve should demonstrate excellent linearity over the chosen concentration range, with a correlation coefficient (r²) of 0.999 or greater, validating the method for quantitative purposes as per ICH guidelines.[3][4]

Method Validation and Trustworthiness

For the developed protocol to be considered trustworthy and reliable for routine analysis, it must be validated. The self-validating nature of this protocol is established by the systematic checks built into the procedure. Key validation parameters to consider, in line with ICH guidelines, include:

-

Linearity: Confirmed by the correlation coefficient of the calibration curve.

-

Accuracy: Can be assessed by spike and recovery studies.

-

Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies, typically expressed as relative standard deviation (%RSD).

-

Specificity: The significant shift in λmax under alkaline conditions can be leveraged to enhance the specificity of the method in the presence of certain excipients.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be calculated from the calibration curve data. For phenylephrine HCl, typical LOD and LOQ values in NaOH have been reported as 0.892 and 2.969 µg/cm³, respectively.[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the UV absorbance spectrum of (R)-6-Bromo Phenylephrine HCl. By systematically investigating the effects of solvent polarity and pH, researchers can establish the characteristic λmax and molar absorptivity of this compound. The described workflow, rooted in the well-understood behavior of its parent compound, phenylephrine HCl, offers a self-validating and reliable method for quantitative analysis. The data generated using this protocol will be crucial for future studies involving (R)-6-Bromo Phenylephrine HCl in pharmaceutical research, development, and quality control.

References

-

Ghanem, E., & Sakur, A. A. (2008). Development and Validation of Spectrophotometric Method for Phenylephrine Hydrochloride Estimation in Nasal Drops Formulations. Macedonian Journal of Chemistry and Chemical Engineering, 27(2), 149-156. [Link]

-

Agilent Technologies. (2021). Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. Agilent Application Note. [Link]

-

Jadhav, S. B., et al. (2023). A Review On Development And Validation Of Phenylephrine Hcl By Various Analytical Method. TIJER - International Research Journal, 10(4). [Link]

-

Othman, N. S., & Abdul Fatah, N. T. (2009). Spectrophotometric Determination of Phenylephrine Hydrochloride by Coupling with Diazotized 2-Aminobenzothiazole. Rafidain Journal of Science, 20(4), 69-81. [Link]

-

Pawar, V., & Tour, N. (2023). UV SPECTROSCOPY METHOD DEVELOPMENT AND VALIDATION OF PHENYLEPHRINE HCL. International Journal of Recent Trends in Innovation, 7(5). [Link]

-

Al-Enizi, A. A., et al. (2018). Determination of phenylephrine hydrochloride in pharmaceutical preparations using spectrophotometric method. Oriental Journal of Chemistry, 34(2). [Link]

-

Al-Sabha, W. K. (2015). Spectrophotometric Assay of Phenylephrine hydrochloride in Pharmaceutical Formulation with Alizarin Red sulphonate in Aqueous Solution. Journal of Al-Nahrain University, 18(3), 50-56. [Link]

-

Hussein, A. A., et al. (2019). Simultaneous Spectrophotometric Determination of phenylephrine hydrochloride and Amoxicillin via Derivative Spectrophotometry. International Journal of Pharmaceutical Quality Assurance, 10(3), 168-177. [Link]

-

Shama, S. A., et al. (2013). Spectrophotometric determination of Phenylephrine hydrochloride and Salbutamol sulphate drugs in pharmaceutical preparations using diazotized metoclopramide. Journal of Basrah Researches (Sciences), 39(1). [Link]

-

Sultana, N., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 51(10), 2588–2595. [Link]

-

Mezzomo, N., & Ferreira, S. R. S. (2016). Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. Ciencia y Tecnología de Alimentos, 24(2), 123-130. [Link]

-

ResearchGate. (Scientific Diagram). U.V. absorption of phenylephrine hydrochloride (—) and chlorpheniramine maleate (··········). [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tijer.org [tijer.org]

- 4. ijrti.org [ijrti.org]

- 5. mjcce.org.mk [mjcce.org.mk]

- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.org.co [scielo.org.co]

- 8. impactfactor.org [impactfactor.org]

Using 6-bromo phenylephrine as a system suitability standard

Application Note & Protocol

Topic: Using 6-bromo Phenylephrine as a System Suitability Standard for the Chromatographic Analysis of Phenylephrine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide and detailed protocol for the use of (R)-6-Bromo Phenylephrine Hydrochloride as a system suitability standard in the High-Performance Liquid Chromatography (HPLC) analysis of Phenylephrine. The protocol is designed to ensure the analytical system is fit for its intended purpose, delivering reliable and accurate quantitative results. By incorporating 6-bromo phenylephrine, a compound structurally analogous to the main analyte, this methodology provides a robust challenge to the chromatographic system's resolving power. This ensures specificity, a critical parameter in stability-indicating assays and routine quality control. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4]

Introduction: The Imperative of System Suitability Testing

In pharmaceutical analysis, the validation of an analytical method is paramount to guaranteeing drug safety and efficacy. A cornerstone of daily method verification is System Suitability Testing (SST). SST is not merely a preliminary check; it is an integral part of the analytical procedure, designed to verify that the complete system—including the instrument, reagents, column, and analytical operations—is performing adequately at the time of analysis.[4][5][6] According to regulatory bodies like the USP and ICH, no sample analysis is acceptable unless the requirements of system suitability have been met.[4]

Phenylephrine, a hydrophilic basic compound, is a widely used nasal decongestant.[7][8] Its analysis by reversed-phase HPLC can be challenging due to its poor retention on traditional C18 columns.[8] Furthermore, in a stability-indicating method, it is crucial to demonstrate that the analytical procedure can unequivocally separate the active pharmaceutical ingredient (API) from its potential degradation products and related substances.[9][10][11]

Rationale for 6-bromo Phenylephrine:

To ensure a method's resolving power, a "critical pair" of compounds is often used in the SST mixture.[12] This pair consists of two closely eluting substances that present a significant challenge to the chromatographic separation. 6-bromo phenylephrine is an ideal candidate for this purpose in phenylephrine analysis due to two key attributes:

-

Structural Similarity: It shares the same core structure as phenylephrine, ensuring similar chromatographic behavior.

-

Altered Polarity: The addition of a bromine atom to the phenyl ring increases the molecule's hydrophobicity, leading to a slight, predictable increase in retention time on a reversed-phase column. This creates a closely eluting peak pair, perfect for challenging the system's resolution.

This application note details the protocol for using 6-bromo phenylephrine to establish a robust SST procedure, thereby ensuring the day-to-day validity of phenylephrine assays.

Physicochemical Properties of (R)-6-Bromo Phenylephrine Hydrochloride

Understanding the properties of the standard is fundamental to its application.

-

Synonym: (R)-4-bromo-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride[13]

-

Molecular Formula: C₉H₁₃BrClNO₂[14]

-

Structure:

The key structural difference from phenylephrine is the substitution of a hydrogen atom with a bromine atom at position 6 on the benzene ring. This modification is subtle enough to maintain similar chromophoric properties for UV detection but significant enough to alter its partitioning behavior in reversed-phase chromatography.

Application Protocol: HPLC System Suitability

This protocol describes a validated isocratic RP-HPLC method for the analysis of Phenylephrine, incorporating 6-bromo phenylephrine into the system suitability solution.

Materials and Reagents

-

Phenylephrine Hydrochloride Reference Standard (USP or equivalent)

-

(R)-6-Bromo Phenylephrine Hydrochloride (available from commercial suppliers like Sigma-Aldrich or LGC Standards)[13][16]

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Glacial Acetic Acid (Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

| Parameter | Specification | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. The 250 mm length enhances separation efficiency. |

| Mobile Phase | 5mM Ammonium Acetate (pH 4.7, adjusted with Acetic Acid) : Methanol (80:20, v/v) | The aqueous buffered portion controls the ionization of the basic analytes, improving peak shape. Methanol provides the necessary organic strength for elution. This composition is based on established methods for phenylephrine analysis.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

| Detection Wavelength | 272 nm | A common wavelength for the detection of phenylephrine and its related substances, offering good sensitivity.[9][17] |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

Preparation of Solutions

-

Phenylephrine Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Phenylephrine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

6-bromo Phenylephrine Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of 6-bromo Phenylephrine HCl into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

System Suitability Solution (SSS): Transfer 2.5 mL of the Phenylephrine Stock Solution and 2.5 mL of the 6-bromo Phenylephrine Stock Solution into a 25 mL volumetric flask. Dilute to volume with the mobile phase. This yields a final concentration of approximately 100 µg/mL Phenylephrine HCl and 10 µg/mL 6-bromo Phenylephrine HCl.

System Suitability Test Procedure and Acceptance Criteria

The SST must be performed before any sample analysis to confirm the system's performance.

-

Equilibrate: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Blank Injection: Perform one injection of the mobile phase to ensure no interfering peaks are present.

-

Replicate Injections: Inject the System Suitability Solution (SSS) five times consecutively.

-

Evaluate: Calculate the SST parameters from the five replicate chromatograms using the chromatography data software.

The system is deemed suitable for analysis only if all the following criteria are met:

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | Rs between Phenylephrine and 6-bromo Phenylephrine peaks ≥ 2.0 | This is the most critical parameter. A resolution of at least 2.0 ensures baseline separation, confirming the method's ability to distinguish between closely related compounds.[5][18] |

| Tailing Factor (T) | T ≤ 2.0 for the Phenylephrine peak | A tailing factor of ≤ 2.0 indicates good peak symmetry, which is essential for accurate integration and quantification.[18] |

| Theoretical Plates (N) | N ≥ 2000 for the Phenylephrine peak | This measures column efficiency. A higher plate count indicates sharper peaks and better separation performance. |

| % Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for the peak area of Phenylephrine from five replicate injections | This demonstrates the precision and reproducibility of the injector and the overall system. An RSD of ≤ 2.0% is a standard requirement in pharmaceutical analysis.[4][18] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for performing the system suitability test.

Caption: HPLC System Suitability Test Workflow.

Case Study: Demonstrating Specificity in a Forced Degradation Study

A key application of this SST standard is in the development and validation of stability-indicating methods. Forced degradation studies are performed to demonstrate that the analytical method can separate the API from its degradation products, thus proving specificity.[10][11] Phenylephrine is known to be susceptible to degradation under hydrolytic and oxidative stress conditions.[9][19][20]

Forced Degradation Protocol

-

Prepare separate solutions of Phenylephrine (~1000 µg/mL).

-

Expose the solutions to the stress conditions outlined in the table below.

-

After the specified time, neutralize the acidic and basic solutions.

-

Dilute the stressed samples to a target concentration of ~100 µg/mL.

-

Analyze the samples using the HPLC method after the system has passed the SST (using the SSS containing 6-bromo phenylephrine).

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Reflux with 0.1 N HCl at 70°C for 3 hours.[19] | Significant degradation of Phenylephrine. |

| Base Hydrolysis | Reflux with 0.1 N NaOH at 70°C for 4 hours.[19] | Significant degradation of Phenylephrine. |

| Oxidative | Treat with 3% H₂O₂ at room temperature for 24 hours. | Moderate degradation of Phenylephrine. |

| Thermal | Heat solution at 70°C for 12 hours.[20] | Minimal to no degradation observed.[9][19] |

| Photolytic | Expose solution to direct sunlight for 5 hours.[19] | Potential for some degradation.[19] |

By running the SSS, the analyst confirms that the system maintains adequate resolution. The analysis of the degraded samples should show that any degradation peaks are well-resolved from the intact Phenylephrine peak, thus validating the method's specificity.

Logical Framework for Method Validation

The use of a system suitability standard is a foundational element that supports the entire structure of a validated analytical method, ensuring the ultimate quality of the final product.

Caption: Relationship between SST and Method Validation.

Conclusion

The integration of 6-bromo phenylephrine as a system suitability standard provides a scientifically sound and robust method for ensuring the performance of HPLC systems for the analysis of phenylephrine. This approach directly addresses the regulatory requirement for specificity and resolution, particularly for stability-indicating methods.[2][21] By challenging the chromatographic system with a closely related compound, laboratories can have a higher degree of confidence in the accuracy and reliability of their analytical data, ultimately contributing to the safety and quality of pharmaceutical products.

References

- Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Semantic Scholar.

- A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. SciSpace.

- Liquid Chromatographic Method Development and Validation for the Simultaneous Determination of Phenylephrine Hydrochloride, Paracetamol, Caffeine and Diphenhydramine Hydrochloride in Pure and Formulations. Research Journal of Pharmacy and Technology.

- Method categories according to the ICH Q2(R1). Lösungsfabrik.

- Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- System Suitability in HPLC Analysis. Pharmaguideline.

- A novel stability indicating RP-HPLC method development and validation for simultaneous estimation of phenylephrine, acetaminophen. Scholars Research Library.

- Development and validation of RP-HPLC method for simultaneous estimation of nimesulide, phenylephrine hydrochloride, chlorpheniramine maleate and caffeine anhydrous in pharmaceutical dosage form. PubMed.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.

- USP and EP Criteria for System Suitability Parameters.

- Analytical Method Validation: ICH and USP Perspectives.

- Quality Guidelines. ICH.

- System Suitability. LCGC.

- Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP).

- System suitability Requirements for a USP HPLC Method - Tips & Suggestions.

- System Suitability Testing: Ensuring Reliable Results. Lab Manager.

- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.

- Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers.

- Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology.

- (R)-6-Bromo Phenylephrine Hydrochloride. Sigma-Aldrich.

- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology.

- EDQM publishes new FAQ on System Suitability Test (SST). gmp-compliance.org.

- (R)-6-Bromo Phenylephrine Hydrochloride. LGC Standards.

- rac 6-Bromo Phenylephrine Hydrochloride. Santa Cruz Biotechnology.

- PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Phenylephrine. Wikipedia.

- HPLC Methods for analysis of Phenylephrine.

- (R)-6-Bromo Phenylephrine Hydrochloride. LGC Standards (French site).

- Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. PubMed.

Sources

- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. USP and EP Criteria for System Suitability Parameters – Pharma Validation [pharmavalidation.in]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]

- 6. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

- 7. Phenylephrine - Wikipedia [en.wikipedia.org]

- 8. helixchrom.com [helixchrom.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]

- 11. database.ich.org [database.ich.org]

- 12. usp.org [usp.org]

- 13. (R)-6-Bromo Phenylephrine Hydrochloride | 1391067-95-0 [sigmaaldrich.com]

- 14. scbt.com [scbt.com]

- 15. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]

- 16. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 19. scispace.com [scispace.com]

- 20. pharmacyjournal.in [pharmacyjournal.in]

- 21. ijrrjournal.com [ijrrjournal.com]

Navigating the Chromatographic Challenge: A Technical Guide to Resolving Phenylephrine and its 6-Bromo Impurity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Phenylephrine and its 6-Bromo impurity. As Senior Application Scientists, we understand that achieving optimal resolution is critical for accurate quantification and regulatory compliance. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between Phenylephrine and the 6-Bromo impurity using a standard C18 column. What are the initial steps to improve this separation?

Poor resolution in reversed-phase HPLC is often a result of insufficient differences in the way the two compounds interact with the stationary and mobile phases.[1][2] Phenylephrine is a hydrophilic basic compound, while the addition of a bromine atom to the phenyl ring in the 6-Bromo impurity increases its hydrophobicity.[3][4][5] This inherent difference in polarity is the key to their separation.

Initial Troubleshooting Steps:

-

Optimize Mobile Phase Strength (%B): The first and simplest adjustment is to modify the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[6]

-

Action: Decrease the organic solvent percentage in a stepwise manner. This will increase the retention time of both compounds, providing more opportunity for the column to resolve them.[2]

-

Causality: By increasing the aqueous component, the hydrophobic 6-Bromo impurity will interact more strongly with the C18 stationary phase compared to the more polar Phenylephrine, thus enhancing the separation.[7]

-

-

Evaluate Mobile Phase pH: Since Phenylephrine is a basic compound, the pH of the mobile phase will significantly affect its ionization state and, consequently, its retention.

-

Action: Adjust the mobile phase pH. A common starting point for basic compounds is a pH between 2.5 and 3.5, which ensures the amine group is protonated. Experiment with small changes in pH (e.g., ± 0.2 units) to see the effect on selectivity.

-

Causality: Altering the pH can change the polarity of Phenylephrine. While the 6-Bromo impurity is also basic, subtle differences in their pKa values can be exploited to improve separation by changing the mobile phase pH.[6]

-

-

Change the Organic Modifier: If adjusting the mobile phase strength is insufficient, changing the organic solvent can alter the selectivity of the separation.[1]

-

Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa.

-

Causality: Acetonitrile and methanol have different properties and interact differently with both the analytes and the stationary phase. This can change the elution order or increase the spacing between the peaks.

-

Q2: Our Phenylephrine peak is exhibiting significant tailing, which is compromising resolution and integration. What are the likely causes and how can we rectify this?

Peak tailing for basic compounds like Phenylephrine is a common issue in reversed-phase HPLC.[8] It is often caused by secondary interactions between the analyte and the stationary phase.[9]

Causes and Solutions for Peak Tailing:

| Cause | Explanation | Recommended Action |

| Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with the basic amine group of Phenylephrine, leading to peak tailing.[8] | - Use an End-Capped Column: Modern, high-purity silica columns with proper end-capping minimize exposed silanols. - Lower Mobile Phase pH: A low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated Phenylephrine. - Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase. |

| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10] | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of your sample. |

| Trace Metal Contamination | Metals in the silica matrix can act as active sites, causing peak tailing.[8] | - Use a High-Purity Column: Employ columns specifically designed for the analysis of basic compounds, which are often manufactured with low-metal content silica. |

Q3: We have tried optimizing the mobile phase on our C18 column with limited success. What other column chemistries could provide better selectivity for this separation?

When mobile phase optimization is insufficient, changing the stationary phase is a powerful way to alter selectivity and achieve resolution.[1][2]

Alternative Stationary Phases:

| Stationary Phase | Separation Principle | Why it Works for Phenylephrine/6-Bromo Impurity |

| Phenyl Column | Offers pi-pi interactions in addition to hydrophobic interactions. | The aromatic rings of both Phenylephrine and the 6-Bromo impurity can engage in pi-pi interactions with the phenyl stationary phase, providing a different selectivity mechanism compared to a C18 column.[2] |

| Pentafluorophenyl (PFP) Column | Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. | The unique selectivity of PFP columns can be highly effective for separating compounds with aromatic rings and polar functional groups. |

| Mixed-Mode Column | Combines reversed-phase and ion-exchange characteristics.[3][11] | A mixed-mode column with both hydrophobic and cation-exchange properties can offer excellent retention and selectivity for basic compounds like Phenylephrine and its impurities, often without the need for ion-pairing reagents.[3] |

| C8 Column | Less hydrophobic than C18. | If the 6-Bromo impurity is very strongly retained on a C18 column, a C8 column can reduce the retention time and potentially improve peak shape.[2] |

Troubleshooting Workflow

When encountering poor resolution, a systematic approach is crucial. The following workflow can guide your method development and troubleshooting efforts.

Caption: A systematic workflow for troubleshooting poor resolution between Phenylephrine and its 6-Bromo impurity.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to optimize the mobile phase for the separation of Phenylephrine and its 6-Bromo impurity on a C18 column.

-

Initial Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a shallow gradient (e.g., 5-20% B over 15 minutes) to scout for the elution of both peaks.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

-

Optimization of Mobile Phase Strength:

-

Based on the initial scouting run, adjust the gradient or switch to an isocratic method.

-

If the peaks are poorly resolved and elute early, decrease the starting percentage of Mobile Phase B.

-

If the peaks are well-retained but still not resolved, decrease the gradient slope to increase the separation window.

-

-

Optimization of Mobile Phase pH:

-

Prepare Mobile Phase A with different pH values using a suitable buffer (e.g., phosphate buffer) at a concentration of 10-20 mM.

-

Test pH values in the range of 2.5 to 4.0.

-

Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.

-

Protocol 2: Column Screening

This protocol is for when mobile phase optimization on a C18 column is insufficient.

-

Select a Set of Columns with Different Chemistries:

-

C18 (as a baseline)

-

Phenyl-Hexyl

-

Pentafluorophenyl (PFP)

-

Mixed-Mode (e.g., C18 with cation exchange)

-

-

Define a Standard Set of Mobile Phases for Screening:

-

Acidic: 0.1% Formic Acid in Water/Acetonitrile

-

Acidic: 0.1% Formic Acid in Water/Methanol

-

Buffered: 20 mM Potassium Phosphate pH 3.0/Acetonitrile

-

-

Execute the Screening:

-

Run a generic gradient (e.g., 5-95% B in 15 minutes) on each column with each mobile phase combination.

-

Monitor for changes in selectivity and resolution between Phenylephrine and the 6-Bromo impurity.

-

-

Evaluate the Results:

-

Create a table comparing the resolution, retention times, and peak shapes for each condition.

-

Select the column and mobile phase combination that provides the best separation for further optimization.

-

Data Presentation

Table 1: Example Starting Conditions for Method Development

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) |

| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 35 °C | 35 °C |

| Detector | UV at 215 nm | UV at 215 nm |

| Injection Vol. | 5 µL | 5 µL |

Logical Relationships

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). Understanding their relationship is fundamental to effective troubleshooting.

Caption: The relationship between chromatographic resolution and the factors of efficiency, selectivity, and retention, along with the experimental parameters used to control them.

References

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chrom Tech. [Link]

-

Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14). Chrom Tech. [Link]

-

LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

-

Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters. [Link]

-

Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). Cogent-HPLC. [Link]

-

How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

-

HPLC Methods for analysis of Phenylephrine. (n.d.). HELIX Chromatography. [Link]

-

Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. (n.d.). Agilent. [Link]

-

HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]

-

Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. [Link]

-

What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech. [Link]

-

UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (n.d.). PMC. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

-

Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). PMC. [Link]

-

Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech. [Link]

-

UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (n.d.). Semantic Scholar. [Link]

-

PHENYLEPHRINE HYDROCHLORIDE Phenylephrini hydrochloridum. (2014, April 2). European Pharmacopoeia 7.0. [Link]

-

Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. (2025, August 5). ResearchGate. [Link]

-

Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004, February 15). PubMed. [Link]

-

Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003, December 30). ACS Publications. [Link]

-

Phenylephrine Hydrochloride - Definition, Identification, Assay. (2026, January 22). USP. [Link]

-

EUROPEAN PHARMACOPOEIA COMMISSION. (n.d.). RIVM. [Link]

-

Phenylephrine Hydrochloride Tablets. (2016, March 25). USP-NF. [Link]

-

Separation of Phenylephrine hydrochloride on Newcrom R1 HPLC column. (2018, February 16). SIELC. [Link]

-

Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. (2025, November 17). ResearchGate. [Link]

-

Phenylephrine. (n.d.). Merck Index. [Link]

-

Phenylephrine. (n.d.). Wikipedia. [Link]

-

Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. (2024, February 2). IIETA. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromtech.com [chromtech.com]

- 3. helixchrom.com [helixchrom.com]

- 4. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]

- 5. Phenylephrine - Wikipedia [en.wikipedia.org]

- 6. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]

- 7. chromtech.com [chromtech.com]

- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. waters.com [waters.com]

- 12. drugfuture.com [drugfuture.com]

- 13. Phenylephrine [drugfuture.com]

Technical Support Center: Resolving Co-elution of Phenylephrine Impurities in HPLC

Welcome to the technical support center for resolving the co-elution of phenylephrine impurities in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate separation of phenylephrine from its related substances. Here, we will delve into the root causes of co-elution and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your analytical methods.

Understanding the Challenge: The Nature of Phenylephrine and Its Impurities

Phenylephrine is a hydrophilic basic compound, which can present challenges in traditional reversed-phase chromatography, often resulting in poor retention.[1] Its impurities, which can be process-related or arise from degradation, often share similar structural and physicochemical properties, making their separation from the active pharmaceutical ingredient (API) and from each other a complex task.

Forced degradation studies show that phenylephrine can degrade under various stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of multiple degradation products.[2][3][4] The United States Pharmacopeia (USP) lists several related compounds for phenylephrine hydrochloride, including Norphenylephrine, and Phenylephrine Related Compounds C, D, and E, which must be monitored and controlled.[5] Co-elution of any of these impurities can lead to inaccurate quantification and potentially compromise the safety and efficacy of the final drug product.

Below is a diagram illustrating the relationship between phenylephrine and some of its key impurities, highlighting the subtle structural differences that make chromatographic separation challenging.

Caption: Structural relationships between Phenylephrine and key impurities.

Troubleshooting Guide: FAQs for Co-elution Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the HPLC analysis of phenylephrine and its impurities.

Q1: My phenylephrine peak is showing a significant shoulder or appears as a doublet. What is the likely cause and how can I fix it?

A1: Initial Diagnosis and Solutions

A peak shoulder or a split peak is a strong indicator of co-elution, where an impurity is eluting very close to the main phenylephrine peak.[6][7] It could also be a symptom of column overload or a void at the column head.

Troubleshooting Workflow:

Caption: Logical workflow for diagnosing peak shape issues.

If the issue persists after addressing potential overload and column hardware problems, the root cause is likely co-elution requiring method optimization.

Step-by-Step Protocol: Method Optimization for Co-eluting Peaks

-

Modify Mobile Phase Strength: For reversed-phase HPLC, weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[6] This will increase the retention time of all components, potentially improving the resolution between phenylephrine and the co-eluting impurity.

-